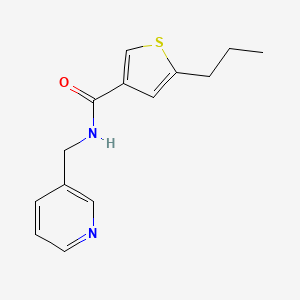![molecular formula C18H17BrN2O3 B5142210 phenyl 2-{[(4-bromophenyl)amino]carbonyl}-1-pyrrolidinecarboxylate](/img/structure/B5142210.png)
phenyl 2-{[(4-bromophenyl)amino]carbonyl}-1-pyrrolidinecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenyl 2-{[(4-bromophenyl)amino]carbonyl}-1-pyrrolidinecarboxylate, also known as BPAP, is a synthetic compound that has been studied for its potential use in treating cognitive disorders. BPAP belongs to a class of compounds known as pyrrolidines, which have been shown to have a variety of biological effects.
Mécanisme D'action
The exact mechanism of action of phenyl 2-{[(4-bromophenyl)amino]carbonyl}-1-pyrrolidinecarboxylate is not fully understood, but it is thought to act as a partial agonist at the dopamine D2 receptor and the sigma-1 receptor. These receptors are involved in a variety of physiological processes, including cognition and mood regulation.
Biochemical and Physiological Effects:
phenyl 2-{[(4-bromophenyl)amino]carbonyl}-1-pyrrolidinecarboxylate has been shown to have a variety of biochemical and physiological effects, including increased dopamine release in the brain, increased levels of brain-derived neurotrophic factor (BDNF), and increased neuronal activity in the hippocampus. These effects may contribute to its potential as a cognitive enhancer.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using phenyl 2-{[(4-bromophenyl)amino]carbonyl}-1-pyrrolidinecarboxylate in lab experiments is its relatively low toxicity and lack of significant side effects. However, its complex synthesis method and limited availability may make it difficult to use in large-scale studies.
Orientations Futures
There are several potential future directions for research on phenyl 2-{[(4-bromophenyl)amino]carbonyl}-1-pyrrolidinecarboxylate. One area of interest is its potential use in treating cognitive decline in aging populations. Additionally, further research is needed to fully understand its mechanism of action and potential therapeutic applications. Finally, research on the synthesis of phenyl 2-{[(4-bromophenyl)amino]carbonyl}-1-pyrrolidinecarboxylate and related compounds may lead to the development of new cognitive enhancers with improved efficacy and safety profiles.
Méthodes De Synthèse
Phenyl 2-{[(4-bromophenyl)amino]carbonyl}-1-pyrrolidinecarboxylate is synthesized through a multi-step process that involves the reaction of 4-bromobenzoyl chloride with pyrrolidine, followed by the addition of an amine group. The resulting compound is then esterified with phenylacetic acid to form phenyl 2-{[(4-bromophenyl)amino]carbonyl}-1-pyrrolidinecarboxylate.
Applications De Recherche Scientifique
Phenyl 2-{[(4-bromophenyl)amino]carbonyl}-1-pyrrolidinecarboxylate has been studied for its potential use in treating cognitive disorders such as Alzheimer's disease and schizophrenia. It has been shown to have a positive effect on memory and learning in animal models, and may have potential as a treatment for these conditions in humans.
Propriétés
IUPAC Name |
phenyl 2-[(4-bromophenyl)carbamoyl]pyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrN2O3/c19-13-8-10-14(11-9-13)20-17(22)16-7-4-12-21(16)18(23)24-15-5-2-1-3-6-15/h1-3,5-6,8-11,16H,4,7,12H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYKHXAWXBUAEFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)OC2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phenyl 2-[(4-bromophenyl)carbamoyl]pyrrolidine-1-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-({[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-3-methylbenzamide](/img/structure/B5142127.png)


![3-(4-nitrophenyl)-1-phenyl-1H-pyrazole-4,5-dione 4-[(3-chloro-2-methylphenyl)hydrazone]](/img/structure/B5142138.png)
![2-nitro-5-[(2-propyn-1-yloxy)methyl]-5,6-dihydro[1,3]oxazolo[3,2-b][1,2,4]triazole](/img/structure/B5142152.png)
![3-chloro-4-{[1-(2-chlorobenzyl)-4-piperidinyl]oxy}-N-[2-(dimethylamino)ethyl]benzamide](/img/structure/B5142155.png)

![5-[4-(allyloxy)-3-methoxybenzylidene]-3-(2-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5142193.png)
![N-(3-hydroxyphenyl)-2-[(4-methyl-2-quinolinyl)thio]propanamide](/img/structure/B5142201.png)
![3-{4-[bis(4-fluorophenyl)methyl]-1-piperazinyl}-1-(4-methoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B5142211.png)
![1-cyclopentyl-4-[6-(cyclopentylamino)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]-2-piperazinone](/img/structure/B5142214.png)
![N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]-2-methyl-3-nitrobenzamide](/img/structure/B5142221.png)
![5-(2-nitrophenyl)-N-{[(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)amino]carbonothioyl}-2-furamide](/img/structure/B5142227.png)
![cyclopentyl 4-[4-(methoxycarbonyl)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5142231.png)